molecular formula C19H13Cl3N2OS B2545900 2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 478030-99-8

2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No. B2545900
CAS RN: 478030-99-8
M. Wt: 423.74
InChI Key: FIXWSJFZSUDLOK-BHGWPJFGSA-N
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Description

“2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime” is a chemical compound with the molecular formula C19H13Cl3N2OS . It is also known as 3-Pyridinecarboxaldehyde, 2-[(4-chlorophenyl)thio]-, O-[(3,4-dichlorophenyl)methyl]oxime .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. Unfortunately, the specific structural details are not provided in the available literature .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 423.74. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available literature .

Scientific Research Applications

Chemical Synthesis and Reactivity

Oximes and their derivatives, including those with sulfanyl substituents, are valuable in synthetic chemistry for their ability to undergo a variety of reactions, leading to the formation of amines, cyano and nitro compounds, carbonyl compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines. Their complexation with metal salts like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II) is also significant, indicating their potential in the synthesis of metal complexes and organometallic compounds (Musaev et al., 2020).

Catalysis and Oxidation Reactions

Sulfanyl-substituted compounds demonstrate potential in catalysis and oxidation reactions. For example, the catalytic activity of oxo-rhenium complexes in the oxidation of alcohols to their corresponding aldehydes and ketones, using sulfoxide as an oxidant, showcases the role of sulfanyl groups in facilitating these processes (Sousa et al., 2013).

Photochemical Properties

The photochemical behavior of sulfanyl-substituted compounds, particularly their degradation mediated by reactive oxygen species, highlights their potential environmental applications. Studies on the photodegradation of polychlorinated compounds suggest that sulfanyl groups could influence the photodegradation pathways and rates, relevant for understanding the environmental fate of these compounds (Ge et al., 2019).

Application in Organic Synthesis

The role of oximes in the synthesis of heterocyclic compounds and as intermediates in fine organic synthesis underscores the potential of "2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime" in contributing to the development of new materials and bioactive molecules. The preparation of aminocyclopropane carboxylic acids from sulfanyl-substituted oxazolones demonstrates the versatility of these compounds in organic synthesis (Clerici et al., 1999).

properties

IUPAC Name

(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2OS/c20-15-4-6-16(7-5-15)26-19-14(2-1-9-23-19)11-24-25-12-13-3-8-17(21)18(22)10-13/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXWSJFZSUDLOK-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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